molecular formula C23H26N4O3S B6563445 N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920221-42-7

N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Katalognummer: B6563445
CAS-Nummer: 920221-42-7
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: ZPJNOEIIEUWERP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3,5-dimethylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a sulfanyl-methyl-linked pyrimidine moiety at position 2, and an acetamide side chain connected to a 3,5-dimethylphenyl group.

The 1,4-dihydropyridine scaffold is known for redox-active properties and conformational flexibility, which influence binding interactions with biological targets. The 4-oxo group enhances hydrogen-bonding capacity, while the sulfanyl-methyl-pyrimidine substituent may improve lipophilicity and membrane permeability . The 3,5-dimethylphenyl acetamide moiety could contribute to target specificity, as arylacetamide derivatives are common in enzyme inhibition .

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-6-15(2)8-18(7-14)26-22(29)12-27-11-21(30-5)20(28)10-19(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNOEIIEUWERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydropyridine Family

A key structural analogue is 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines (compounds 6a-o in ). These derivatives share the DHP core but lack the sulfanyl-methyl-pyrimidine and methoxy groups. Instead, they feature carbamoyl substituents at positions 3 and 3. Studies show that carbamoyl groups enhance hydrogen-bonding interactions with receptors, but the absence of a sulfur-containing moiety reduces their lipophilicity compared to the target compound .

Feature Target Compound Compounds 6a-o
Core Structure 1,4-dihydropyridine with 4-oxo group 1,4-dihydropyridine with carbamoyl groups
Position 2 Substituent Sulfanyl-methyl-pyrimidine (enhanced lipophilicity) Methyl group
Position 5 Substituent Methoxy group (electron-withdrawing, modulates reactivity) Carbamoyl group (hydrogen-bond donor/acceptor)
Biological Activity Hypothesized pesticidal/antimicrobial activity (pyrimidine influence) Calcium channel modulation (typical DHP activity)

Pyrimidine- and Acetamide-Containing Analogues

describes N-(3,5-dimethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, which shares the acetamide-pyrimidine motif but replaces the DHP core with a dihydropyrimidine ring. The 3,5-dimethoxyphenyl group (vs. 3,5-dimethylphenyl in the target) introduces steric and electronic differences, which may alter binding kinetics .

lists N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl), a fungicide. While oxadixyl lacks the DHP and pyrimidine components, its dimethylphenyl-acetamide structure highlights the agrochemical relevance of such substituents. The target compound’s additional pyrimidine and DHP groups may broaden its mechanism of action beyond fungicidal activity .

Hypothetical Research Findings and Implications

Based on structural parallels:

  • Bioactivity : The sulfanyl-methyl-pyrimidine group may confer dual activity—antimicrobial (via pyrimidine interference with folate synthesis) and redox modulation (via the DHP core) .
  • Stability: The 4-oxo and methoxy groups could enhance stability under physiological conditions compared to non-oxidized DHPs .
  • Structure-Activity Relationship (SAR): 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl: Methyl groups may improve metabolic stability over methoxy groups, which are prone to demethylation . Sulfanyl vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.